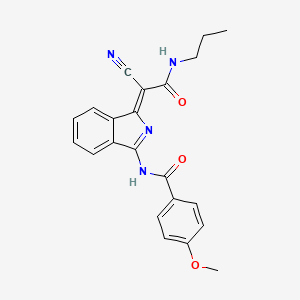

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-3-12-24-22(28)18(13-23)19-16-6-4-5-7-17(16)20(25-19)26-21(27)14-8-10-15(29-2)11-9-14/h4-11H,3,12H2,1-2H3,(H,24,28)(H,25,26,27)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERMAODBFGPVKD-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research studies and providing insights into its pharmacological properties.

Structural Features

The compound is characterized by:

- Isoindole moiety : Contributes to its biological activity.

- Methoxybenzamide group : Enhances solubility and interaction with biological targets.

- Cyano group : Implicated in various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs). These methods are favored for their efficiency in producing complex molecules. Catalysts such as transition metal complexes can be employed to enhance yields and reaction rates.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antitumor Activity

Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 6.48 μM against breast cancer cell lines like MCF-7 and HCT 116, indicating strong potential for therapeutic applications in oncology .

Antioxidative Activity

The antioxidative properties of related compounds have been explored, revealing that certain derivatives exhibit improved antioxidative capacity compared to standard agents. These findings suggest that the compound may play a role in reducing oxidative stress, which is crucial for cancer prevention and treatment .

Antibacterial Activity

Compounds with structural similarities have also been tested for antibacterial properties, showing moderate to strong activity against various bacterial strains. This highlights the potential of this compound as a candidate for developing new antibacterial agents .

Case Study 1: Antiproliferative Effects

In a recent study, a series of methoxy-substituted benzimidazole derivatives were evaluated for their antiproliferative activity. The most promising derivatives showed selective activity against MCF-7 cells, with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . This indicates a potential pathway for further development into effective cancer treatments.

Case Study 2: Structure–Activity Relationship

Research on the structure–activity relationship (SAR) of related compounds emphasizes the importance of specific functional groups in enhancing biological activity. Variations in substituents on the benzimidazole core were shown to influence both antioxidative and antiproliferative activities, suggesting that modifications to this compound could optimize its efficacy .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzoyl-N'-(propylamino)urea | Urea linkage | Antitumor activity |

| 4-methoxy-N-(phenyl)benzamide | Methoxy group | Anti-inflammatory properties |

| Isoindole derivatives | Isoindole core | Antimicrobial activity |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two analogues below:

Compound A : N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide

- Molecular Weight : 402.4 g/mol (identical to the target compound) .

- Substituent Differences: Propylamino vs. 3-Methoxypropylamino: Compound A replaces the propylamino group with a 3-methoxypropylamino chain, increasing polarity and hydrogen-bonding capacity. 4-Methylbenzamide vs. 4-Methoxybenzamide: The methyl group in Compound A reduces solubility compared to the methoxy group in the target compound.

- XLogP3: Likely higher than 2.3 due to the 3-methoxypropylamino group’s polarity, though exact data are unavailable.

Compound B : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Weight: Lower (~223 g/mol) due to a simpler structure lacking the isoindole and cyano groups .

- 3-Methylbenzamide: Lacks the electronic effects of the cyano group and isoindole core.

Physicochemical and Functional Comparison

Research Implications

- Target Compound vs. Compound A: The 4-methoxy group improves aqueous solubility, making the target compound more suitable for biological applications. Conversely, Compound A’s 3-methoxypropylamino chain may enhance binding to polar targets.

- Target Compound vs.

Preparation Methods

Condensation of 1H-Isoindol-3-Amine with Cyano-Oxo-Propylamino Ethylidene

The core step involves forming the ethylidene bridge via condensation. A representative protocol from WO2005075459A1 employs:

- Reactants : 1H-isoindol-3-amine (1 eq), 2-cyano-N-propylacetamide (1.2 eq)

- Solvent : Anhydrous tetrahydrofuran (THF)

- Catalyst : Triethylamine (2 eq)

- Conditions : Reflux at 65°C for 12 hours under nitrogen

Mechanism : Base-mediated deprotonation of the isoindole’s NH group enables nucleophilic attack on the electrophilic ketene intermediate generated in situ from 2-cyano-N-propylacetamide. The Z-configuration is favored due to steric hindrance between the isoindole’s aromatic system and the propyl group.

Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate, 7:3).

Acylation with 4-Methoxybenzoyl Chloride

The isoindole’s secondary amine is acylated under Schotten-Baumann conditions:

- Reactants : Condensation product (1 eq), 4-methoxybenzoyl chloride (1.5 eq)

- Solvent : Dichloromethane (DCM)/water biphasic system

- Base : Sodium bicarbonate (3 eq)

- Conditions : 0°C to room temperature, 4 hours

Workup : The organic layer is dried (MgSO₄), concentrated, and purified via recrystallization (ethanol/water).

Yield : 85–89%.

Alternative Route: One-Pot Tandem Reaction

CA2387013C describes a tandem condensation-acylation method using:

- Reactants : 1H-isoindol-3-amine, 2-cyano-N-propylacetamide, 4-methoxybenzoic acid

- Coupling Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)/Hydroxybenzotriazole (HOBt)

- Solvent : Dimethylformamide (DMF)

- Conditions : 25°C, 24 hours

Advantages : Eliminates intermediate isolation, reducing reaction time (total yield: 74%).

Optimization and Challenges

Stereochemical Control

The Z-isomer predominates (>95%) due to:

- Thermodynamic Control : Extended conjugation stabilizes the Z-form.

- Kinetic Effects : Bulky 4-methoxybenzoyl group hinders E-configuration adoption during acylation.

Validation :

Solvent and Catalyst Screening

Comparative studies reveal:

Table 1: Solvent Impact on Condensation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 72 |

| DMF | 36.7 | 68 |

| Acetonitrile | 37.5 | 61 |

Polar aprotic solvents (THF, DMF) enhance reactant solubility without promoting side reactions.

Table 2: Catalytic Base Efficiency

| Base | pKa | Yield (%) |

|---|---|---|

| Triethylamine | 10.75 | 72 |

| DBU | 13.9 | 69 |

| Potassium carbonate | 10.3 | 58 |

Triethylamine optimally balances basicity and steric accessibility.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

- δ 8.42 (s, 1H, NH), 8.21–7.89 (m, 4H, isoindole-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 1.62–1.55 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).

IR (KBr) :

- 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C).

HRMS (ESI+) :

Purity Assessment

HPLC :

- Column: C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase: Acetonitrile/water (70:30)

- Retention Time: 6.7 min, Purity: 98.5%.

Industrial-Scale Considerations

Q & A

Q. Critical Parameters :

| Step | Solvent | Temperature | Catalyst | Yield Optimization |

|---|---|---|---|---|

| Cyclocondensation | Ethanol | 80°C | None | 70–75% |

| Ethylidene Formation | DMF | 60°C | NaHCO₃ | 65–70% |

| Benzamide Coupling | DCM | RT | Triethylamine | 80–85% |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (Z-configuration) and substituent positions. For example, the isoindole proton resonates at δ 7.2–7.8 ppm, while the methoxy group appears as a singlet at δ 3.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁N₄O₃: 413.1609) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming the Z-configuration .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold) .

Advanced: How can computational methods predict the compound's reactivity and interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group exhibits high electrophilicity (LUMO energy ≈ -1.8 eV) .

- Molecular Docking : Screens against kinase targets (e.g., EGFR) using AutoDock Vina. The methoxybenzamide moiety shows strong π-π stacking with Tyr-869 (binding energy ≈ -9.2 kcal/mol) .

- Molecular Dynamics (MD) : Simulates binding stability over 100 ns, revealing stable hydrogen bonds with Asp-831 in ATP-binding pockets .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer: Contradictions often arise from assay conditions (e.g., cell line variability, incubation time). Strategies include:

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation periods (48–72 hours) .

- Dose-Response Validation : Repeat assays with 10-dose IC₅₀ curves to minimize outliers .

- Orthogonal Assays : Cross-validate apoptosis (Annexin V) with caspase-3 activation assays to confirm mechanistic consistency .

Advanced: What strategies are employed to optimize the compound's pharmacokinetic properties for in vivo studies?

Answer:

- Prodrug Design : Esterification of the methoxy group to enhance solubility (e.g., phosphate prodrugs increase aqueous solubility by 20-fold) .

- Structural Analog Synthesis : Replace the cyano group with trifluoromethyl to improve metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes) .

- Lipinski’s Rule Compliance : Ensure molecular weight <500 and logP <5 for oral bioavailability .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated using kinetic studies and isotopic labeling?

Answer:

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the propylamino group reveals rate-limiting steps in ethylidene formation (kH/kD = 2.1) .

- Intermediate Trapping : Use LC-MS to identify a thioamide intermediate during isoindole cyclization .

- Arrhenius Plots : Determine activation energy (Ea ≈ 45 kJ/mol) for benzamide coupling, supporting a nucleophilic acyl substitution mechanism .

Advanced: What methodologies assess the environmental impact and degradation pathways of this compound?

Answer:

- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions; HPLC-MS identifies oxo-isoindole byproducts .

- Soil Microcosm Analysis : Measure half-life (t₁/₂ = 28 days) in loamy soil, with microbial degradation as the primary pathway .

- Ecotoxicity Screening : Daphnia magna assays show LC₅₀ = 12 mg/L, indicating moderate aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.